molecular formula C9H8Br2N2 B6293074 3,8-Dibromo-2,6-dimethylimidazo[1,2-a]pyridine CAS No. 2413441-15-1

3,8-Dibromo-2,6-dimethylimidazo[1,2-a]pyridine

Cat. No. B6293074
CAS RN: 2413441-15-1
M. Wt: 303.98 g/mol
InChI Key: PORRCWTXNKDXRP-UHFFFAOYSA-N
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Description

3,8-Dibromo-2,6-dimethylimidazo[1,2-a]pyridine is a chemical compound with the CAS Number: 2413441-15-1 . It is a solid substance with a molecular weight of 303.98 . The IUPAC name for this compound is 3,8-dibromo-2,6-dimethylimidazo[1,2-a]pyridine .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes 3,8-Dibromo-2,6-dimethylimidazo[1,2-a]pyridine, has been a subject of research due to its wide range of applications in medicinal chemistry . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold .


Molecular Structure Analysis

The InChI code for 3,8-Dibromo-2,6-dimethylimidazo[1,2-a]pyridine is 1S/C9H8Br2N2/c1-5-3-7(10)9-12-6(2)8(11)13(9)4-5/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .


Physical And Chemical Properties Analysis

3,8-Dibromo-2,6-dimethylimidazo[1,2-a]pyridine is a solid substance . Its 1H-NMR and 13C-NMR spectra have been reported . The IR spectrum shows peaks at 3443 cm−1 (Aromatic C-H Stretch), 3141 cm−1 (Amide N-H Stretch), 1653 cm−1 (Amide C=O Stretch), and 1607 cm−1 (Amide N-H bending) .

Safety and Hazards

The safety data sheet for 3,8-Dibromo-2,6-dimethylimidazo[1,2-a]pyridine suggests avoiding dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used .

Future Directions

Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Therefore, the development of new synthesis strategies and the exploration of its medicinal applications are potential future directions .

properties

IUPAC Name

3,8-dibromo-2,6-dimethylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2N2/c1-5-3-7(10)9-12-6(2)8(11)13(9)4-5/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORRCWTXNKDXRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=C2C(=C1)Br)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,8-Dibromo-2,6-dimethylimidazo[1,2-a]pyridine

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